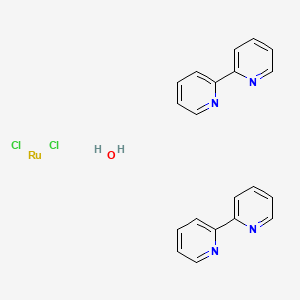
cis-Bis(2,2'-bipyridine)dichlororuthenium(II) hydrate
Overview
Description
cis-Bis(2,2’-bipyridine)dichlororuthenium(II) hydrate is a coordination complex of ruthenium, widely recognized for its applications in various fields of scientific research. The compound consists of a ruthenium ion coordinated to two 2,2’-bipyridine ligands and two chloride ions, with water molecules of hydration. It is known for its stability and unique photophysical properties, making it a valuable compound in the study of photochemistry and electrochemistry .
Mechanism of Action
Target of Action
The primary target of cis-Bis(2,2’-bipyridine)dichlororuthenium(II) hydrate is the surface of gold nanoparticles . This compound is used in synthesizing a variety of ruthenium complexes .
Mode of Action
cis-Bis(2,2’-bipyridine)dichlororuthenium(II) hydrate interacts with its targets by modifying the surface of gold nanoparticles . This interaction results in the formation of a ruthenium (II) complex .
Biochemical Pathways
The biochemical pathway affected by cis-Bis(2,2’-bipyridine)dichlororuthenium(II) hydrate involves the synthesis of ruthenium complexes . The downstream effects of this pathway include the detection of cysteine by selective luminescence .
Result of Action
The molecular and cellular effects of cis-Bis(2,2’-bipyridine)dichlororuthenium(II) hydrate’s action include the development of nanocomposite junctions with gold nanoparticles . This results in the creation of a ruthenium (II) complex that can detect cysteine by selective luminescence .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-Bis(2,2’-bipyridine)dichlororuthenium(II) hydrate typically involves the reaction of ruthenium trichloride with 2,2’-bipyridine in the presence of a reducing agent. One common method is as follows:
- Dissolve ruthenium trichloride in ethanol.
- Add 2,2’-bipyridine to the solution.
- Introduce a reducing agent, such as zinc dust, to the mixture.
- Heat the reaction mixture under reflux for several hours.
- Filter the solution to remove any unreacted materials.
- Concentrate the filtrate and allow it to crystallize, yielding cis-Bis(2,2’-bipyridine)dichlororuthenium(II) hydrate .
Industrial Production Methods
While the above method is suitable for laboratory-scale synthesis, industrial production may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
cis-Bis(2,2’-bipyridine)dichlororuthenium(II) hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The chloride ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ceric ammonium nitrate.
Reduction: Reducing agents like sodium borohydride or zinc dust are often used.
Substitution: Ligand exchange reactions typically occur in the presence of excess ligand and under mild heating.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium(III) complexes, while substitution reactions can produce a variety of ruthenium(II) complexes with different ligands .
Scientific Research Applications
cis-Bis(2,2’-bipyridine)dichlororuthenium(II) hydrate has numerous applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its potential use in photodynamic therapy, where it can generate reactive oxygen species upon light activation to kill cancer cells.
Medicine: Research is ongoing into its use as a photosensitizer in the treatment of certain types of cancer.
Industry: It is employed in the development of dye-sensitized solar cells and other photovoltaic devices.
Comparison with Similar Compounds
Similar Compounds
- Tris(2,2’-bipyridine)ruthenium(II) hexafluorophosphate
- Dichloro(p-cymene)ruthenium(II) dimer
- Tetrakis(dimethylsulfoxide)dichlororuthenium(II)
Uniqueness
cis-Bis(2,2’-bipyridine)dichlororuthenium(II) hydrate is unique due to its specific coordination environment and hydration state, which confer distinct photophysical properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in both fundamental research and practical applications .
Properties
IUPAC Name |
dichlororuthenium;2-pyridin-2-ylpyridine;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H8N2.2ClH.H2O.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;;/h2*1-8H;2*1H;1H2;/q;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOQABVNRXVAKI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.O.Cl[Ru]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N4ORu | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98014-14-3, 19542-80-4 | |
| Record name | cis-Bis(2,2'-bipyridine)dichlororuthenium(II) hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CIS-DICHLOROBIS(2,2'-BIPYRIDINE)RUTHENIUM(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


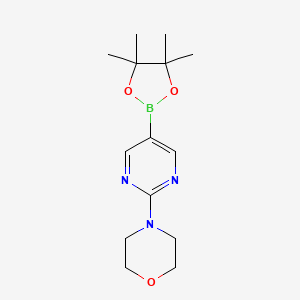
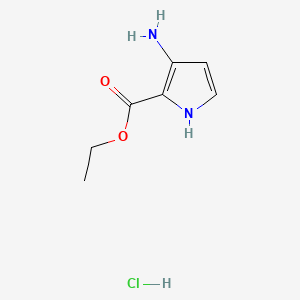

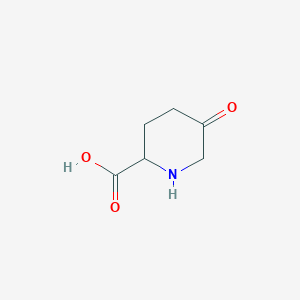
![(2R)-1-tert-butyl-2-[(2R)-1-tert-butylphospholan-2-yl]phospholane](/img/structure/B1591364.png)
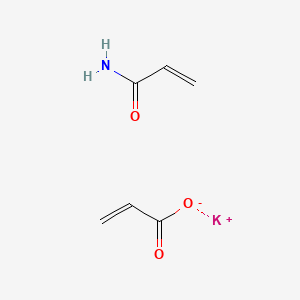
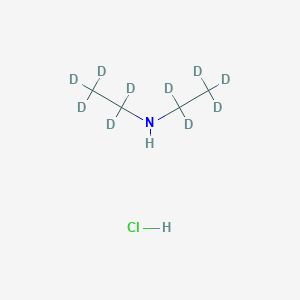

![N4,N4'-Bis(4-bromophenyl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B1591371.png)

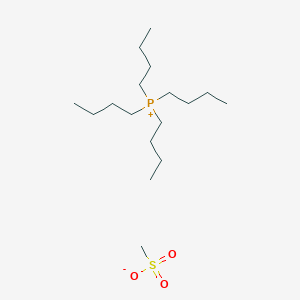
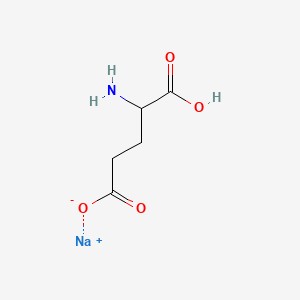
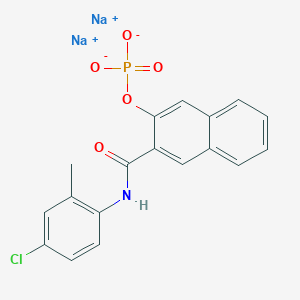
![RuCl2[(R)-DM-BINAP][(R,R)-DPEN]](/img/structure/B1591378.png)
